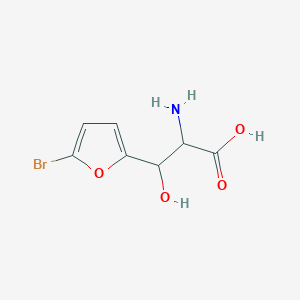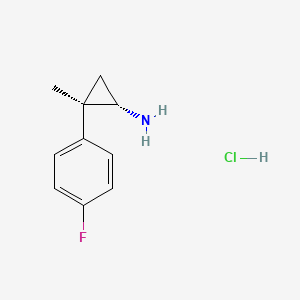
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a cyclopropane ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine and hydrochloride groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-(4-chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(4-bromophenyl)-2-methylcyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(4-methylphenyl)-2-methylcyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The fluorine atom can influence the compound’s reactivity, stability, and overall biological activity, distinguishing it from its analogs with different substituents.
Propiedades
Fórmula molecular |
C10H13ClFN |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
(1S,2R)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-,10+;/m0./s1 |
Clave InChI |
BKDSKWGVLWVSTI-BAUSSPIASA-N |
SMILES isomérico |
C[C@@]1(C[C@@H]1N)C2=CC=C(C=C2)F.Cl |
SMILES canónico |
CC1(CC1N)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
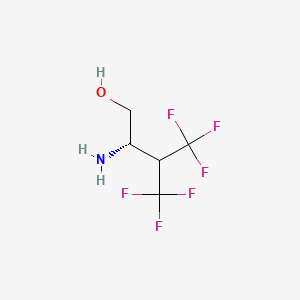
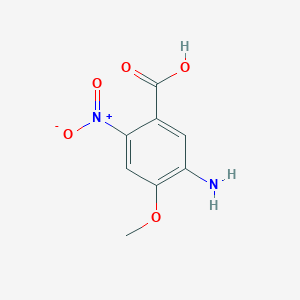
![1-(propan-2-yl)-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13553458.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)
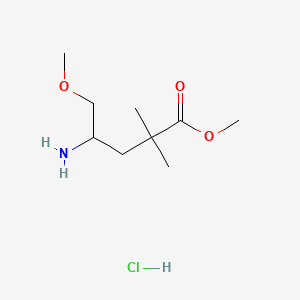
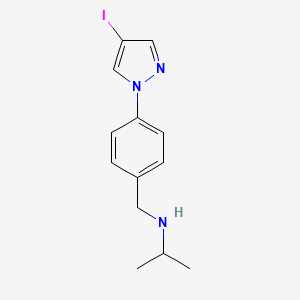
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

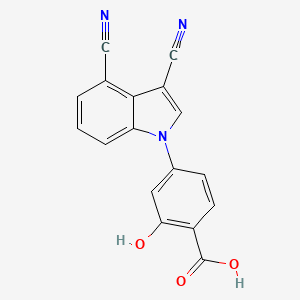
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
